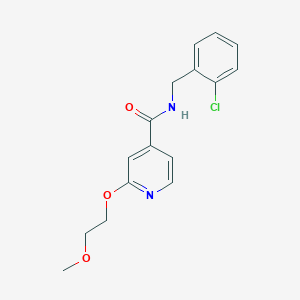

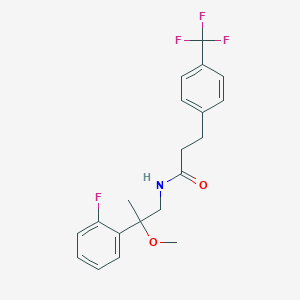

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide is a novel chemical entity that appears to be related to a class of compounds that incorporate furan, piperazine, and various substituents. These compounds are of interest due to their potential biological activities, which have been explored in various contexts, such as fungicidal, herbicidal, antidepressant, and antituberculosis applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic structures like furan. For instance, one approach to synthesizing similar compounds involves the Mannich reaction with triazole Schiff bases, piperazine derivatives, and formaldehyde to yield furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases . Another method includes the Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and subsequent Mannich reaction to produce oxazole derivatives . These methods indicate that the synthesis of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide would likely involve similar condensation and cyclization reactions, possibly followed by functional group modifications to achieve the final structure.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized using various analytical techniques such as melting points, 1H NMR, 13C NMR, IR, and elemental analysis . These techniques help confirm the presence of functional groups and the overall molecular framework, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Compounds with furan and piperazine moieties can undergo a variety of chemical reactions. The furan ring can participate in electrophilic aromatic substitution, while the piperazine can be involved in nucleophilic substitution reactions. The presence of other functional groups, such as oxalamide, may also influence the compound's reactivity, potentially leading to the formation of additional derivatives or transformation products under different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are typically determined experimentally. These properties are essential for understanding the compound's behavior in biological systems and can influence its pharmacokinetics and pharmacodynamics. For example, modifications to the piperazine ring, as seen in the synthesis of anti-tuberculosis analogues, can lead to increased absorption and serum half-life, which are critical factors for bioavailability .

Wissenschaftliche Forschungsanwendungen

Design and Synthesis for Pharmacological Evaluation

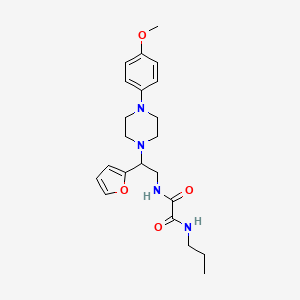

A novel series of compounds, including derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, were synthesized and evaluated for their antidepressant and antianxiety activities. This research highlights the potential of furan and piperazine derivatives in developing new therapeutic agents for mood disorders (J. Kumar et al., 2017).

Antimicrobial Activities

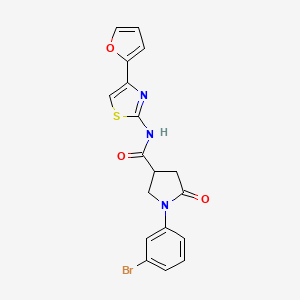

Further studies into the synthesis of azole derivatives, including those with furan and piperazine moieties, have shown promising antimicrobial activities against various microorganisms. This indicates the potential application of such compounds in combating infectious diseases (Serap Başoğlu et al., 2013).

Catalytic Activity in Chemical Synthesis

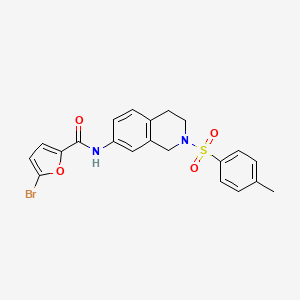

The use of N,N'-Bis(furan-2-ylmethyl)oxalamide and related compounds has been explored to enhance the catalytic activity in Cu-catalyzed coupling reactions, demonstrating the chemical utility of these derivatives in facilitating complex organic syntheses (Subhajit Bhunia et al., 2017).

Eigenschaften

IUPAC Name |

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4/c1-3-10-23-21(27)22(28)24-16-19(20-5-4-15-30-20)26-13-11-25(12-14-26)17-6-8-18(29-2)9-7-17/h4-9,15,19H,3,10-14,16H2,1-2H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZVKECLDSNOAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/no-structure.png)

![[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea](/img/structure/B3008967.png)

![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3008973.png)

![2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3008976.png)

![8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3008979.png)

![[(3S)-1-tert-Butoxycarbonyl-3-piperidyl]methylzinc iodide solution](/img/structure/B3008983.png)